Cas no 690262-69-2 (3-methyl-4-(1H-pyrazol-1-yl)piperidine)

3-Methyl-4-(1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a methyl group at the 3-position and a pyrazole moiety at the 4-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a valuable intermediate or building block in synthetic chemistry. The presence of both piperidine and pyrazole functionalities enhances its potential as a ligand or scaffold in drug discovery, particularly for targeting central nervous system (CNS) or enzyme-modulating pathways. Its well-defined stereochemistry and stability under standard conditions make it suitable for further functionalization or derivatization. The compound is typically handled under inert conditions to preserve its reactivity and purity.
3-methyl-4-(1H-pyrazol-1-yl)piperidine structure
690262-69-2 structure
Product Name:3-methyl-4-(1H-pyrazol-1-yl)piperidine
CAS No:690262-69-2
MF:C9H15N3
MW:165.235501527786
MDL:MFCD19675172
CID:4147055
PubChem ID:57563274
Update Time:2025-10-28

3-methyl-4-(1H-pyrazol-1-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 3-methyl-4-(1H-pyrazol-1-yl)-
    • 3-methyl-4-(1H-pyrazol-1-yl)Piperidine
    • AKOS013518525
    • 3-methyl-4-(pyrazol-1-yl)piperidine
    • 690262-69-2
    • 3-methyl-4-pyrazol-1-ylpiperidine
    • DA-03565
    • SCHEMBL13934315
    • EN300-218605
    • 3-methyl-4-(1H-pyrazol-1-yl)piperidine
    • MDL: MFCD19675172
    • Inchi: 1S/C9H15N3/c1-8-7-10-5-3-9(8)12-6-2-4-11-12/h2,4,6,8-10H,3,5,7H2,1H3
    • InChI Key: GCCZAKSFRQBRAW-UHFFFAOYSA-N
    • SMILES: N1CCC(N2C=CC=N2)C(C)C1

Computed Properties

  • Exact Mass: 165.126597491Da
  • Monoisotopic Mass: 165.126597491Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 29.9Ų

3-methyl-4-(1H-pyrazol-1-yl)piperidine Pricemore >>

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3-methyl-4-(1H-pyrazol-1-yl)piperidine Related Literature

Additional information on 3-methyl-4-(1H-pyrazol-1-yl)piperidine

3-Methyl-4-(1H-Pyrazol-1-yl)Piperidine: A Comprehensive Overview

3-Methyl-4-(1H-pyrazol-1-yl)piperidine, also known by its CAS registry number 690262-69-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The structure of 3-methyl-4-(1H-pyrazol-1-yl)piperidine features a six-membered piperidine ring with a methyl group at the 3-position and a pyrazole substituent at the 4-position, making it a unique scaffold for further chemical modifications.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 3-methyl-4-(1H-pyrazol-1-yl)piperidine. One notable approach involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also reduces reaction times significantly. This method has been particularly useful in preparing derivatives of this compound for biological screening. The pyrazole ring, a heterocyclic structure with two nitrogen atoms, contributes to the compound's stability and reactivity, making it an attractive target for further functionalization.

The biological activity of 3-methyl-4-(1H-pyrazol-1-yl)piperidine has been extensively studied in recent years. Research indicates that this compound exhibits potent inhibitory effects on certain enzymes, such as histone deacetylases (HDACs), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases. Additionally, studies have shown that this compound can modulate G-protein coupled receptors (GPCRs), making it a promising lead molecule for drug development.

In terms of applications, 3-methyl-4-(1H-pyrazol-1-yl)piperidine has shown potential in the development of anti-inflammatory and antiproliferative agents. Its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 suggests its utility in treating inflammatory diseases like arthritis and inflammatory bowel disease. Furthermore, preclinical studies have demonstrated its efficacy in reducing tumor growth in animal models, highlighting its potential as an anticancer agent.

The structural versatility of 3-methyl-4-(1H-pyrazol-1-yl)piperidine allows for extensive chemical modifications to enhance its pharmacokinetic properties. For instance, researchers have explored the addition of hydrophilic groups to improve solubility and bioavailability. These modifications have led to derivatives with improved pharmacokinetic profiles, paving the way for their translation into clinical settings.

In conclusion, 3-methyl-4-(1H-pyrazol-1-yli)piperidine, with its unique structure and diverse biological activities, represents a valuable compound in contemporary drug discovery research. Its potential applications span across various therapeutic areas, from oncology to inflammation and neurodegenerative diseases. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to play a significant role in the development of innovative therapeutic agents.

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